2-(Difluoromethyl)morpholine hydrochloride
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Overview
Description
2-(Difluoromethyl)morpholine hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is characterized by its chemical formula C5H10ClF2NO and a molecular weight of 173.59 g/mol
Preparation Methods
The synthesis of 2-(Difluoromethyl)morpholine hydrochloride typically involves the reaction of morpholine with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl bromide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Difluoromethyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of difluoromethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of antifungal and antiviral agents.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. For example, it may inhibit certain kinases involved in cell cycle regulation, thereby affecting cellular processes .
Comparison with Similar Compounds
2-(Difluoromethyl)morpholine hydrochloride can be compared with other morpholine derivatives, such as:
Morpholine: A simpler compound with a similar structure but lacking the difluoromethyl group.
Amorolfine: A morpholine derivative used as an antifungal agent, which inhibits fungal sterol synthesis.
2-(Trifluoromethyl)morpholine: Similar to this compound but with an additional fluorine atom, potentially offering different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the difluoromethyl group and morpholine ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(difluoromethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-8-1-2-9-4;/h4-5,8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWKZGSDPAPRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095408-94-7 |
Source
|
Record name | 2-(difluoromethyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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